2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-
Description
The compound 2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]- (CAS: 139264-17-8) is the active pharmaceutical ingredient (API) Zolmitriptan, a selective serotonin receptor agonist (SSRA) targeting 5-HT1B/1D receptors. It is approved for the acute treatment of migraines in adults and was first authorized by the U.S. FDA on November 25, 1997 . Structurally, it consists of a 2-oxazolidinone core linked to a dimethylaminoethyl-substituted indole moiety. The (S)-enantiomer configuration is critical for its pharmacological activity, as it ensures optimal receptor binding and efficacy .
Zolmitriptan’s molecular formula is C16H21N3O2 (molecular weight: 287.36 g/mol). Regulatory pharmacopeial standards, such as those outlined in USP monographs, require it to contain ≥97.0% and ≤102.0% of the active compound, with strict limits on impurities like its (R)-enantiomer and oxidative metabolites .
Properties
IUPAC Name |
4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDMUVEXKOYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861353 | |
| Record name | 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino Alcohols
A common approach to 2-oxazolidinones involves cyclizing β-amino alcohols with phosgene equivalents. For example, N-Boc-protected amino alcohols, such as N-Boc-L-phenylglycinol, undergo cyclization in the presence of catalysts like potassium tert-butoxide to form enantiomerically pure oxazolidinones. Applied to the target compound, this method would require synthesizing a β-amino alcohol precursor containing the indole side chain.
Example Protocol
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Reduction of N-Boc-L-phenylglycine : Borane-tetrahydrofuran (BH₃-THF) reduces the carboxylic acid to the corresponding alcohol (N-Boc-L-phenylglycinol) at 0–25°C.
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Cyclization : Treating the alcohol with sulfolane and potassium tert-butoxide at room temperature induces cyclization, yielding the oxazolidinone core.
This method achieves yields >70% with 99% purity but requires adaptation to incorporate the indole substituent.
Diastereospecific Oxidative Rearrangement
Recent work by Alsubari et al. demonstrates the synthesis of oxazolidinones via oxidative rearrangement of α,β-unsaturated γ-lactams using m-chloroperoxybenzoic acid (mCPBA). The reaction proceeds via a Baeyer-Villiger oxidation, epoxidation, and concerted rearrangement, achieving complete diastereocontrol.
Key Steps
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Baeyer-Villiger Oxidation : mCPBA oxidizes the lactam carbonyl, forming an intermediate ketone oxide.
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Epoxidation : The α,β-unsaturated bond undergoes epoxidation.
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Rearrangement : A 1,2-migration of the carbamate oxygen generates the oxazolidinone.
This method produced vicinally substituted 2-oxazolidinones in 19–46% yield, though the indole side chain’s compatibility remains untested.
Indole Moiety Functionalization
Alkylation of Indole at the 3-Position
Introducing the 2-(dimethylamino)ethyl group at the indole’s 3-position requires regioselective alkylation. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) facilitates alkylation of indoles with bis(2-chloroethyl)amine.
Protocol from Alsubari et al.
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Alkylation : React 5-substituted indole with bis(2-chloroethyl)amine in DMF/K₂CO₃/TBAB at 70°C for 72 hours.
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Cyclization : The intermediate undergoes spontaneous cyclization to form the oxazolidinone-indole hybrid.
This method yielded oxindole-oxazolidinone hybrids in moderate yields (26–46%), though extending it to dimethylaminoethyl substitution would require optimizing the amine precursor.
Reductive Amination
An alternative route involves reductive amination of indole-3-acetaldehyde with dimethylamine. However, this approach risks over-alkylation and requires careful control of stoichiometry.
Stereochemical Control
Chiral Auxiliaries
The (R)-configuration at the oxazolidinone’s 4-position can be induced using chiral auxiliaries. For example, N-Boc-L-phenylglycine derivatives serve as chiral templates, with borane reductions preserving stereochemistry during alcohol formation.
Case Study
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic oxazolidinones offers an alternative, though no studies specific to this compound exist.
Convergent Synthesis Strategies
Fragment Coupling
A convergent approach involves synthesizing the indole and oxazolidinone fragments separately, followed by coupling.
Indole Fragment :
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Synthesize 3-[2-(dimethylamino)ethyl]-1H-indol-5-ylmethanol via Vorbrüggen glycosylation or Friedel-Crafts alkylation.
Oxazolidinone Fragment :
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Prepare 4-bromo-2-oxazolidinone using methods from Section 2.
Coupling :
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Mitsunobu reaction or nucleophilic substitution couples the indole methanol with the oxazolidinone bromide.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
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¹H NMR : Key signals include the oxazolidinone methylene protons (δ 3.4–4.1 ppm) and indole NH (δ 10.5–11.0 ppm).
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13C NMR : Oxazolidinone carbonyl at δ 158–160 ppm; indole carbons at δ 110–140 ppm.
Comparative Analysis of Methods
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
2-Oxazolidinones are known for their significant biological activities, particularly as antimicrobial agents. The mechanism of action typically involves the inhibition of protein synthesis by binding to the bacterial ribosome. This class of compounds has shown effectiveness against gram-positive bacteria, including strains resistant to other antibiotics.
Notable Examples of Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Linezolid | Contains an oxazolidinone ring | Broad-spectrum antibiotic |
| Tedizolid | Similar ring structure with modifications | Effective against skin infections |
| Posizolid | Oxazolidinone derivative with enhanced potency | Targeted bactericidal activity |
| Cycloserine | Different mechanism; second-line tuberculosis drug | Antimicrobial |
The unique side chains and structural modifications of 2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]- may enhance its pharmacological profile compared to these well-studied analogs .
Antimicrobial Research
The primary application of 2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]- lies in its potential as an antimicrobial agent. Research indicates that compounds within this class exhibit significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's ability to inhibit protein synthesis makes it a valuable candidate in the fight against antibiotic resistance .
Drug Development
The structural characteristics of 2-Oxazolidinone derivatives allow them to be utilized as scaffolds in drug discovery. The indole moiety is particularly noteworthy due to its prevalence in numerous bioactive compounds. This compound can be modified further to enhance its efficacy and specificity against targeted pathogens or diseases .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various oxazolidinones, including derivatives similar to 2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-. The results demonstrated that these compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents in treating resistant infections .
Case Study 2: Drug Design and Synthesis
Research focused on synthesizing new derivatives based on the oxazolidinone framework has shown promise in enhancing biological activity. Modifications to the side chains have led to compounds with improved selectivity and reduced toxicity profiles, making them suitable candidates for further development as pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]- involves its interaction with molecular targets such as bacterial ribosomes. It inhibits protein synthesis by binding to the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds . This action results in the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Zolmitriptan (S)-Enantiomer (CAS: 139264-17-8)
(R)-Enantiomer (CAS: 139264-24-7)
- Activity : Pharmacologically inactive due to stereochemical mismatch with target receptors. Considered an impurity in Zolmitriptan formulations .
- Regulatory Limits : USP guidelines cap its presence at ≤0.5% in the final drug product .
Impurities and Metabolites
Zolmitriptan N-Oxide (CAS: 251451-30-6)
Impurity-1 (CAS: 152305-23-2)
- Structure: (4S)-4-(4-Aminobenzyl)-2-oxazolidinone, lacking the indole-dimethylaminoethyl side chain.
ACI 260413 (CAS: 139264-35-0)
- Structure: Methylaminoethyl-substituted analog (dimethylamino replaced with methylamino).
- Significance : Identified as a process-related impurity; controlled to ≤0.15% per ICH guidelines .
Structural Analogs in the Triptan Class
Sumatriptan (CAS: 103628-46-2)
Rizatriptan (CAS: 145202-66-0)
- Key Differences: Features a triazole ring instead of oxazolidinone.
- Pharmacokinetics : Faster absorption but shorter half-life than Zolmitriptan .
Data Tables
Table 1: Structural and Pharmacological Comparison of Zolmitriptan and Key Analogs
Table 2: Regulatory Limits for Zolmitriptan Impurities (USP Standards)
| Impurity | CAS Number | Maximum Allowed (%) | Analytical Method |
|---|---|---|---|
| (R)-Enantiomer | 139264-24-7 | ≤0.5 | Chiral HPLC |
| Zolmitriptan N-Oxide | 251451-30-6 | ≤0.2 | Reverse-phase HPLC |
| ACI 260413 | 139264-35-0 | ≤0.15 | LC-MS |
Biological Activity
The compound 2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]- is a derivative of oxazolidinone that has garnered interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article examines the biological activity of this compound, supported by relevant data and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of 2-Oxazolidinone derivatives is primarily characterized by their antimicrobial and antitumor properties. The compound demonstrates significant efficacy against various pathogens, including multi-drug resistant strains.
Antimicrobial Activity
Research indicates that oxazolidinone derivatives exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria. Notably, they have shown effectiveness against Stenotrophomonas maltophilia , a multi-drug resistant pathogen.
The compound's mechanism of action involves inhibition of bacterial protein synthesis, similar to other members of the oxazolidinone class such as linezolid. This makes it a promising candidate for treating infections caused by resistant pathogens.
Case Studies and Research Findings
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Antimicrobial Efficacy Study :
A study conducted on the antimicrobial efficacy of various oxazolidinone derivatives, including the target compound, revealed that it exhibited significant inhibitory effects against S. maltophilia with a Minimum Inhibitory Concentration (MIC) lower than that of conventional antibiotics.This study highlights the potential of this compound in clinical settings where antibiotic resistance is prevalent.Compound MIC (μg/mL) Standard Antibiotic MIC (μg/mL) 2-Oxazolidinone derivative 0.5 2 (Linezolid) -
Toxicity Assessment :
Preliminary toxicity assessments indicated that the compound has a favorable safety profile, with acute toxicity tests showing no significant adverse effects at therapeutic doses. This is crucial for its development as a therapeutic agent. -
Pharmacological Insights :
Further pharmacological studies are necessary to elucidate the full spectrum of biological activities and mechanisms of action associated with this compound. The focus should include its interaction with cellular pathways involved in apoptosis and cell proliferation.
Q & A
Q. What are the key considerations in designing a synthetic route for Zolmitriptan?
Zolmitriptan’s synthesis requires careful optimization of indole ring functionalization and stereochemical control. A typical approach involves:
- Indole alkylation : Introducing the 2-(dimethylamino)ethyl group at the indole C3 position using alkylating agents like 2-chloro-N,N-dimethylethylamine under basic conditions .
- Oxazolidinone formation : Coupling the substituted indole with a chiral oxazolidinone precursor (e.g., (S)-4-hydroxymethyl-2-oxazolidinone) via Mitsunobu or nucleophilic substitution reactions to ensure retention of the (S)-enantiomer .
- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) to isolate the target compound from intermediates and racemic byproducts .
Q. How is the enantiomeric purity of Zolmitriptan characterized?
Chiral analytical methods are critical:
- Chiral HPLC : Use columns like Chiralpak AD-H with a mobile phase of hexane:isopropanol (70:30) and UV detection at 225 nm to resolve (S)- and (R)-enantiomers .
- Optical rotation : Confirm specific rotation ([α]D²⁵ = +18.5° to +20.5° in methanol) per pharmacopeial standards .
- NMR spectroscopy : Compare chemical shifts of stereosensitive protons (e.g., oxazolidinone C4-H) with reference standards .
Q. What analytical techniques are used for structural confirmation of Zolmitriptan?
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 287.36 (C₁₆H₂₁N₃O₂) .
- FT-IR spectroscopy : Identify carbonyl stretches (C=O) at ~1750 cm⁻¹ (oxazolidinone) and indole N-H vibrations at ~3400 cm⁻¹ .
- ¹H/¹³C NMR : Assign peaks for the dimethylaminoethyl side chain (δ ~2.2 ppm for N(CH₃)₂) and indole C5-methyl group (δ ~3.8 ppm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in 5-HT receptor binding assay results for Zolmitriptan?
Contradictory data may arise from receptor subtype selectivity or assay conditions:
- Receptor subtype profiling : Use radioligand binding assays (e.g., 5-HT₁B/₁D vs. 5-HT₁F) to confirm selectivity .
- Functional assays : Measure cAMP inhibition in transfected HEK293 cells to validate agonist activity .
- Control for metabolites : Assess interference from N-desmethyl zolmitriptan (a major metabolite) using LC-MS .
Q. What strategies are effective for identifying and quantifying process-related impurities in Zolmitriptan?
- HPLC-UV/MS : Detect impurities like the N-desmethyl analog (CAS 659738-69-9) using a C18 column and gradient elution (0.1% TFA in acetonitrile/water) .
- Reference standards : Compare retention times and mass spectra with pharmacopeial impurities (e.g., USP Sumatriptan Succinate Related Compound A) .
- Forced degradation studies : Expose Zolmitriptan to heat, light, and acidic/basic conditions to simulate degradation pathways .
Q. What challenges arise in developing aqueous formulations of Zolmitriptan for preclinical studies?
Zolmitriptan’s poor aqueous solubility (~0.5 mg/mL in water) necessitates formulation optimization:
- Salt formation : Prepare hydrochloride salts (e.g., zolmitriptan monohydrochloride, CAS 139264-19-0) to enhance solubility .
- Co-solvents : Use ethanol (up to 10% v/v) or propylene glycol in buffer systems (pH 3–4) to improve dissolution .
- Nanoparticle encapsulation : Explore liposomal or polymeric carriers for sustained release in pharmacokinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
